1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-
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Overview
Description
1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol It is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a 1,2-ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the desired product through further reaction steps .
Industrial Production Methods
Industrial production of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 1,2-ethanediol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 2,5-dimethoxyphenyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol with similar chemical properties but lacking the 2,5-dimethoxyphenyl group.
1,2-Propanediol (Propylene Glycol): Another diol with similar physical properties but different chemical reactivity.
1,2-Diphenylethanediol: A compound with two phenyl groups attached to the ethanediol backbone.
Uniqueness
1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56979-67-0 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,11-12H,6H2,1-2H3 |
InChI Key |
VNNWBKGUIXDGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CO)O |
Origin of Product |
United States |
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